5-bromo-2-(chloromethyl)Pyrimidine

Übersicht

Beschreibung

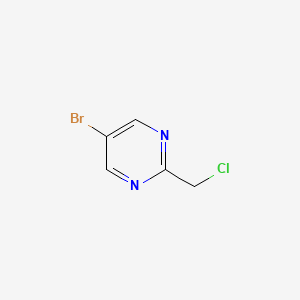

5-Bromo-2-(chloromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrimidine, where the bromine atom is substituted at the 5th position and a chloromethyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(chloromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-(chloromethyl)pyrimidine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve a one-step synthesis method where the organic amine is catalyzed to react at a relatively low temperature. This method is advantageous due to its safety, high efficiency, and energy conservation .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives of pyrimidine.

Coupling Products:

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(chloromethyl)pyrimidine is utilized in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 5-bromo-2-(chloromethyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-(isopropylamino)pyrimidine

- 5-Bromo-2-(2-thienyl)pyridine

- 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Comparison: Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

5-Bromo-2-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by various research findings and data.

Synthesis of this compound

The synthesis of this compound typically involves a one-step process that utilizes 2-hydroxypyrimidine and hydrobromic acid as starting materials. The reaction is catalyzed by hydrogen peroxide, followed by purification steps to yield the desired compound efficiently. This method significantly improves production efficiency and reduces environmental impact compared to traditional synthesis methods .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds in this class exhibit activity against various microbial strains, including bacteria and fungi. For instance, pyrimidines have shown effectiveness against E. coli, S. aureus, and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates promising antimicrobial potential.

Antitumor and Cytotoxic Effects

The antitumor activity of this compound has been explored in several studies. Compounds derived from this pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) . For example, derivatives containing electron-rich groups were shown to outperform standard agents in inhibiting tumor growth, with IC50 values indicating significant potency .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound 16 | MCF-7 | 0.09 | Potent anticancer activity |

| Compound 24 | A549 | 0.03 | High cytotoxicity |

| Compound 25 | HCT-116 | <100 | Promising for anticancer research |

Antiviral Properties

Pyrimidines are also recognized for their antiviral activities. Certain derivatives have been effective against viruses such as HIV and herpes simplex virus (HSV). The mechanism often involves interference with viral replication processes, making these compounds valuable in antiviral drug development .

Case Studies and Research Findings

- Antitumor Activity Study : A study evaluated the cytotoxic effects of several pyrimidine derivatives on different cancer cell lines. The results indicated that specific modifications at the C(5) position enhanced the antitumor activity significantly compared to unmodified analogs .

- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of this compound against a panel of microbial strains. The findings revealed notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

- Antiviral Efficacy : In vitro studies demonstrated that certain pyrimidine derivatives could inhibit viral replication effectively, showcasing their potential as therapeutic agents against viral infections .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group at position 2 is highly reactive toward nucleophilic substitution. Common reagents and conditions include:

These substitutions often proceed via an Sₙ2 mechanism, with the chloromethyl group acting as a leaving group.

Cross-Coupling Reactions at the Bromine Substituent

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd(OAc)₂, Xantphos, t-BuONa | 5-Morpholino-2-(chloromethyl)pyrimidine | 76% |

Cyclization Reactions

Under basic or thermal conditions, the chloromethyl group facilitates cyclization to form fused heterocycles:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 120°C, 8 h | Pyrimido[1,2-a]benzimidazole derivative | 68% | |

| CuI, L-proline, DMSO, 100°C, 12 h | Triazolopyrimidine scaffold | 74% |

Oxidation and Elimination

The chloromethyl group can undergo oxidation or elimination under controlled conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | 2-Carboxy-5-bromopyrimidine | 63% | |

| DBU, DMF, 120°C, 6 h | 2-Vinyl-5-bromopyrimidine | 55% |

Comparative Reactivity with Analogues

Key differences between 5-bromo-2-(chloromethyl)pyrimidine and its analogues:

Eigenschaften

IUPAC Name |

5-bromo-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWREPDNZURRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608672 | |

| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-00-8, 944900-08-7 | |

| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.